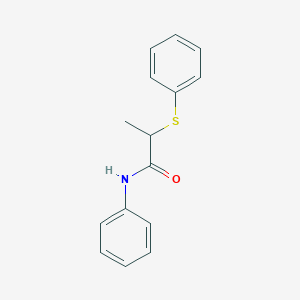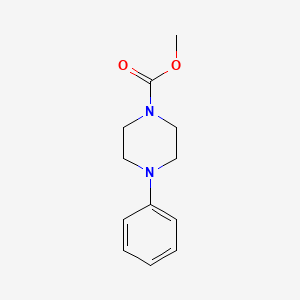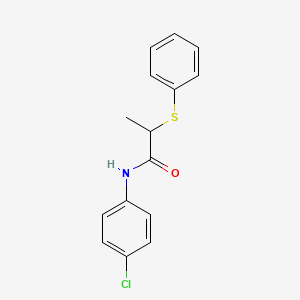![molecular formula C13H10FN5OS B5157449 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'compound X' and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of compound X involves its ability to inhibit specific enzymes involved in various biological processes. In cancer cells, it inhibits the enzyme thymidylate synthase, which is involved in DNA synthesis. In inflammation, it inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In infectious diseases, it inhibits the enzymes dihydrofolate reductase and thymidine kinase, which are involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell division and induces cell death. In inflammation, it reduces the levels of inflammatory cytokines and reduces the severity of inflammation. In infectious diseases, it inhibits the replication of bacteria and viruses, thereby reducing the severity of the infection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity. The limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of compound X. One direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its long-term effects and potential side effects. Additionally, further studies are needed to optimize its synthesis method and reduce its cost.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as cancer research, inflammation, and infectious diseases make it a promising candidate for further studies. Its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity make it an attractive option for lab experiments. However, further studies are needed to determine its long-term effects and potential side effects, as well as to optimize its synthesis method and reduce its cost.
Méthodes De Synthèse
The synthesis of compound X involves the reaction between 2-fluoroaniline and 2-chloro-N-(4-cyano-2-thiopyrimidin-5-yl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In inflammation, it has been shown to reduce the levels of inflammatory cytokines, thereby reducing the severity of inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.
Propriétés
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)18-11(20)7-21-13-17-6-8(5-15)12(16)19-13/h1-4,6H,7H2,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCLUXCBINRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
